molecular formula C13H17NO3S B2477607 Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate CAS No. 2248364-97-6

Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

Cat. No. B2477607
CAS RN: 2248364-97-6
M. Wt: 267.34
InChI Key: BMTBZHUOGDJPMO-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate” is a laboratory chemical . It is an aromatic heteropolycyclic compound . The CAS number for this compound is 365996-05-0 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the organocatalyzed synthesis of a related compound, “tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate”, was prepared from Boc-tetramic acid and benzylidenemalononitrile . Two bifunctional noncovalent organocatalysts were employed, yielding the product as a racemic mixture in both cases .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by high-resolution mass spectrometry, 1H- and 13C-NMR, HSQC, and IR spectroscopy .


Chemical Reactions Analysis

The reaction of similar compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes has been reported .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)9-7-5-4-6-8(15)10(7)18-11(9)14/h4-6,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTBZHUOGDJPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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